molecular formula C7H9NO2 B14599193 5,5-Dimethyl-2-oxotetrahydrofuran-3-carbonitrile CAS No. 59909-84-1

5,5-Dimethyl-2-oxotetrahydrofuran-3-carbonitrile

Cat. No.: B14599193
CAS No.: 59909-84-1
M. Wt: 139.15 g/mol
InChI Key: MWENPJVIVAZSDN-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-oxotetrahydrofuran-3-carbonitrile is a cyclic ether derivative featuring a tetrahydrofuran backbone substituted with two methyl groups at the 5-position, a ketone (oxo) group at the 2-position, and a cyano group at the 3-position. This compound belongs to a class of nitrile-containing heterocycles with applications in organic synthesis, particularly as intermediates in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its reactivity is influenced by the electron-withdrawing cyano and ketone groups, which enhance susceptibility to nucleophilic attack and cycloaddition reactions.

Properties

CAS No.

59909-84-1

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

5,5-dimethyl-2-oxooxolane-3-carbonitrile

InChI

InChI=1S/C7H9NO2/c1-7(2)3-5(4-8)6(9)10-7/h5H,3H2,1-2H3

InChI Key

MWENPJVIVAZSDN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(=O)O1)C#N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-oxotetrahydrofuran-3-carbonitrile typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-propanediol with cyanogen bromide in the presence of a base to form the desired compound. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the nitrile group.

Industrial Production Methods

Industrial production of 5,5-Dimethyl-2-oxotetrahydrofuran-3-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include steps for purification, such as distillation or recrystallization, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-oxotetrahydrofuran-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone group to an alcohol.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like ammonia (NH3) or primary amines can be used for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

5,5-Dimethyl-2-oxotetrahydrofuran-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-oxotetrahydrofuran-3-carbonitrile depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the nitrile and ketone groups, which can participate in various transformations. In biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects.

Comparison with Similar Compounds

5,5-Dimethyl-3-((trimethylsilyl)oxy)tetrahydrofuran-3-carbonitrile (CAS 1514785-45-5)

  • Key Differences : Replaces the 2-oxo group with a trimethylsilyl (TMS)-protected hydroxyl group at position 3.
  • Impact :
    • The TMS group enhances steric bulk and stabilizes the hydroxyl group against oxidation or undesired side reactions, making it useful in multi-step syntheses requiring temporary protection .
    • Reduced electrophilicity compared to the oxo-containing analogue, limiting participation in ketone-specific reactions (e.g., Grignard additions).
  • Applications : Preferred in silylation strategies for alcohol protection in carbohydrate and natural product synthesis.

5,5-Dimethyl-3-(α-methylbenzyl)-1-hexene

  • Key Differences: Features an α-methylbenzyl substituent and a hexene chain instead of the cyano and oxo groups.
  • The absence of electron-withdrawing groups reduces polarity, lowering solubility in polar solvents.
  • Applications : Likely employed in polymerization or as a chiral auxiliary due to its steric and electronic profile.

Physical and Chemical Properties

Property 5,5-Dimethyl-2-oxotetrahydrofuran-3-carbonitrile 5,5-Dimethyl-3-((TMS)oxy)tetrahydrofuran-3-carbonitrile 5,5-Dimethyl-3-(α-methylbenzyl)-1-hexene
Polarity High (due to cyano and oxo groups) Moderate (TMS group reduces polarity) Low (aromatic and aliphatic substituents)
Reactivity Electrophilic at C2 and C3 Protected hydroxyl; inert under basic conditions Aliphatic double bond for addition
Thermal Stability Moderate (ketone prone to decomposition) High (TMS group enhances stability) Variable (depends on substituent)

Research Findings and Limitations

Current literature on 5,5-Dimethyl-2-oxotetrahydrofuran-3-carbonitrile is sparse, with most data extrapolated from structural analogs like the TMS-protected derivative . Experimental studies on its hydrolysis kinetics, catalytic hydrogenation, or photochemical behavior are lacking. Comparative analyses suggest that electron-withdrawing groups in the target compound enhance its versatility in cyclization reactions compared to alkyl- or aryl-substituted counterparts.

Biological Activity

5,5-Dimethyl-2-oxotetrahydrofuran-3-carbonitrile (CAS No. 59909-84-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

The compound is characterized by the following properties:

Property Details
Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
IUPAC Name 5,5-Dimethyl-2-oxotetrahydrofuran-3-carbonitrile
CAS Number 59909-84-1

The biological activity of 5,5-Dimethyl-2-oxotetrahydrofuran-3-carbonitrile is primarily attributed to its ability to interact with various cellular targets. Research indicates that it may function as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.

Enzyme Inhibition

Studies have shown that derivatives of this compound can inhibit enzymes such as fatty acid synthase (FASN) and human mitochondrial β-ketoacyl-acyl carrier protein synthase (HsmtKAS), which are crucial in lipid metabolism. For instance, a related compound demonstrated significant inhibition of FASN activity, leading to reduced cell viability in cancer models .

Antimicrobial Effects

Recent research highlights the antimicrobial properties of compounds related to 5,5-Dimethyl-2-oxotetrahydrofuran-3-carbonitrile. A study found that certain derivatives exhibited potent antibacterial activity against various strains of bacteria, suggesting potential applications in developing new antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines by modulating oxidative stress pathways and inhibiting cell cycle progression .

Case Studies

  • Antibacterial Activity
    • A study evaluated the antibacterial effects of several derivatives of 5,5-Dimethyl-2-oxotetrahydrofuran-3-carbonitrile against Gram-positive and Gram-negative bacteria. The results indicated that these compounds had minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Anticancer Activity
    • In a recent study, researchers tested the effects of this compound on breast cancer cell lines. The results showed a significant reduction in cell viability and an increase in apoptosis markers when treated with varying concentrations of the compound .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) has revealed that modifications to the tetrahydrofuran ring can significantly influence the biological activity of derivatives. For example, introducing different functional groups at specific positions can enhance enzyme inhibition or antimicrobial efficacy .

Toxicological Studies

Toxicological assessments indicate that while 5,5-Dimethyl-2-oxotetrahydrofuran-3-carbonitrile exhibits promising biological activities, careful consideration must be given to its safety profile. Initial studies suggest low acute toxicity at therapeutic doses; however, long-term effects require further investigation .

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